molecular formula C11H22N2O2 B8779606 4-(Boc-Aminomethyl)piperidine

4-(Boc-Aminomethyl)piperidine

Cat. No.: B8779606
M. Wt: 214.30 g/mol
InChI Key: QMAZXLIQRHWUJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Boc-Aminomethyl)piperidine is a chemical compound with the molecular formula C11H22N2O2 and a molecular weight of 214.3046 g/mol . It is a piperidine derivative, which is a class of compounds known for their wide range of applications in pharmaceuticals and organic synthesis.

Preparation Methods

The synthesis of tert-butyl 2-amino-2-piperidin-4-ylacetate typically involves the reaction of piperidine derivatives with tert-butyl esters. One common method is the transesterification of β-keto esters, which involves the exchange of the ester group with a tert-butyl group under specific reaction conditions . This process can be catalyzed by various reagents and often requires controlled temperatures and solvents to achieve optimal yields.

Chemical Reactions Analysis

4-(Boc-Aminomethyl)piperidine undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Scientific Research Applications

4-(Boc-Aminomethyl)piperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 2-amino-2-piperidin-4-ylacetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

4-(Boc-Aminomethyl)piperidine can be compared with other piperidine derivatives, such as:

    Piperidin-4-yl-acetic acid tert-butyl ester: Similar in structure but with different functional groups.

    2-(N-tert-butoxycarbonylamino)pyridine: Contains a pyridine ring instead of a piperidine ring.

    tert-Butyl (piperazin-1-yl)acetate: Contains a piperazine ring instead of a piperidine ring . The uniqueness of tert-butyl 2-amino-2-piperidin-4-ylacetate lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H22N2O2

Molecular Weight

214.30 g/mol

IUPAC Name

tert-butyl 2-amino-2-piperidin-4-ylacetate

InChI

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)9(12)8-4-6-13-7-5-8/h8-9,13H,4-7,12H2,1-3H3

InChI Key

QMAZXLIQRHWUJS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(C1CCNCC1)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 4-(Boc-aminomethyl)pyridine (20 g, 96 mmol) was treated with 5 g of 5% rhodium on carbon and was stirred under 4.1 bar (60 psig) of H2 overnight. Filtration through diatomaceous earth and evaporation of the solvent afforded 20 g (99%) of the title compound.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
catalyst
Reaction Step One
Yield
99%

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